2-(4-Chlorophenyl)-1H-indole
Overview
Description
2-(4-Chlorophenyl)-1H-indole is a heterocyclic aromatic organic compound that belongs to the indole family. This compound is characterized by the presence of a chlorine atom attached to the phenyl ring at the 4-position, which is further connected to the indole moiety. Indole derivatives are known for their wide range of biological activities and are often used as building blocks in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenyl)-1H-indole typically involves the Fischer indole synthesis, which is a well-known method for preparing indoles. The reaction involves the condensation of phenylhydrazine with an aldehyde or ketone, followed by cyclization under acidic conditions. For this compound, the starting materials are 4-chlorophenylhydrazine and an appropriate ketone or aldehyde.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high efficiency and minimal by-products. The use of catalysts and solvents that are easily recoverable and recyclable is also considered to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Chlorophenyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The compound can be reduced to form 2-(4-chlorophenyl)-1H-indoline.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide or thiourea.
Major Products Formed:
Oxidation: Indole-2,3-dione derivatives.
Reduction: 2-(4-Chlorophenyl)-1H-indoline.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Chlorophenyl)-1H-indole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-1H-indole involves its interaction with various molecular targets, including enzymes and receptors. The indole moiety is known to interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
2-Phenyl-1H-indole: Lacks the chlorine atom, which can affect its biological activity and chemical reactivity.
2-(4-Bromophenyl)-1H-indole: Contains a bromine atom instead of chlorine, which can influence its reactivity and biological properties.
2-(4-Methylphenyl)-1H-indole: Contains a methyl group instead of chlorine, leading to different steric and electronic effects.
Uniqueness: 2-(4-Chlorophenyl)-1H-indole is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. The chlorine atom can participate in various interactions, such as halogen bonding, which can enhance the compound’s binding affinity to biological targets.
Properties
IUPAC Name |
2-(4-chlorophenyl)-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN/c15-12-7-5-10(6-8-12)14-9-11-3-1-2-4-13(11)16-14/h1-9,16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDNXKQSAAZNUCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60277635 | |
Record name | 2-(4-Chlorophenyl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60277635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211-35-4 | |
Record name | 1211-35-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3276 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(4-Chlorophenyl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60277635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-Chlorophenyl)-1H-indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-(4-Chlorophenyl)-1H-indole in the context of the provided research?
A1: The research abstract [] focuses on a range of indole derivatives, including this compound, as potential therapeutic agents for metabolic disorders. The study highlights the compound's ability to inhibit diacylglycerol acyltransferase (DGAT) activity. DGAT is an enzyme involved in lipid metabolism, and its inhibition could be beneficial in managing conditions like obesity and diabetes.
Q2: Does the research provide detailed information about the specific mechanism of action of this compound on DGAT?
A2: Unfortunately, the abstract [] doesn't delve into the specific mechanism of action of this compound on DGAT. Further research and publications beyond this abstract are needed to understand precisely how this compound interacts with DGAT at a molecular level.
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